molecular formula C13H19BFNO2 B2426191 2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester CAS No. 2096329-84-7

2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester

Cat. No.: B2426191
CAS No.: 2096329-84-7
M. Wt: 251.11
InChI Key: SNXZTLFBOPVDKD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

Boronic acids and their esters are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The compound may interact with its targets through this mechanism, leading to changes in the targets’ structure or function.

Biochemical Pathways

The suzuki-miyaura cross-coupling reactions in which boronic acids and their esters participate can lead to the formation of biologically active compounds . These compounds can then interact with various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It’s important to note that the stability of boronic acids and their esters in water is marginal, and their rate of hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The products of suzuki-miyaura cross-coupling reactions can have various biological activities, depending on their specific structures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acids and their esters . Therefore, the physiological environment in which the compound acts can influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

The 2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester has been reported to have antibacterial and antiviral activities. It has also been shown to inhibit the growth of cancer cells in vitro

Cellular Effects

It has been reported to inhibit the growth of cancer cells in vitro, suggesting that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that boronic esters, such as pinacol boronic esters, can be converted to a mixture of organotrifluoroborate and pinacol . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXZTLFBOPVDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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